4-(Piperazin-1-yl)pyridazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring attached to a pyridazine moiety, and it is often studied for its potential pharmacological applications, particularly in the fields of neuroscience and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving piperazine and pyridazine derivatives. Research has indicated that modifications to the piperazine structure can significantly influence the biological activity of the resulting compounds, making them valuable in drug discovery and development.
4-(Piperazin-1-yl)pyridazine dihydrochloride is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its cyclic structure. Its classification also includes being a piperazine derivative, which is significant in pharmacology for its role in various therapeutic agents.
The synthesis of 4-(Piperazin-1-yl)pyridazine dihydrochloride can be achieved through several methods:
The synthesis typically involves careful control of reaction parameters such as temperature (commonly around 80-85°C), stirring times (often 12 hours), and subsequent crystallization techniques to isolate the dihydrochloride salt form of the compound .
The molecular structure of 4-(Piperazin-1-yl)pyridazine dihydrochloride consists of a piperazine ring connected to a pyridazine nucleus. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the compound, enhancing its solubility in water.
4-(Piperazin-1-yl)pyridazine dihydrochloride can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions using appropriate catalysts or reagents to ensure high yields and minimize by-products.
The mechanism of action for 4-(Piperazin-1-yl)pyridazine dihydrochloride is largely dependent on its interaction with specific biological targets:
Studies have shown that modifications to the piperazine moiety can significantly alter binding affinity and selectivity towards these receptors or enzymes, highlighting the importance of structural diversity in drug design.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds .
4-(Piperazin-1-yl)pyridazine dihydrochloride has several applications in scientific research:
The synthesis of piperazine-containing heterocycles like 4-(piperazin-1-yl)pyridazine leverages both traditional and advanced methodologies. Nucleophilic aromatic substitution (SNAr) remains a cornerstone approach, particularly for electron-deficient heterocycles such as chloropyridazines. This reaction typically employs unprotected piperazine under reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile), achieving moderate yields (60–75%) but requiring stringent control of stoichiometry to minimize bis-alkylation [1] [10]. For more complex substrates, photoredox C–H functionalization offers a direct route to C-substituted piperazines. Using Ir(ppy)₃ catalysts under visible light, this method enables α-arylation of N-Boc-piperazine with pyridazine derivatives via a radical coupling pathway, though yields are highly dependent on the electronic properties of the coupling partners [4].
Alternatively, intermolecular amphoteric diamination provides a one-step assembly of the piperazine ring. This transition-metal-free strategy couples allenyl esters with 1,2-diamine derivatives via iodide-catalyzed cyclization. Key advantages include operational simplicity and scalability (>1 kg demonstrated), albeit with limited substrate versatility . The stannyl amine protocol (SnAP) represents another de novo approach, where stannane reagents facilitate imine cyclization to generate piperazines with carbon-side chains. However, stoichiometric copper requirements and tin toxicity pose challenges for pharmaceutical applications [4] .
Table 1: Comparative Analysis of Synthetic Routes to 4-(Piperazin-1-yl)pyridazine
Method | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Substitution | Piperazine, DMF, 80°C, 12 h | 65–75 | Simplicity, low cost | Bis-alkylation side products |
Photoredox C–H Arylation | Ir(ppy)₃, NaOAc, Blue LEDs, rt | 40–60 | Direct C–H functionalization | Sensitivity to electronic effects |
Amphoteric Diamination | NIS, KI, THF, 40°C, 6 h | 78–86 | One-pot, scalable | Narrow substrate scope |
SnAP Reagents | CuCl₂, CH₂Cl₂, rt, 24 h | 50–70 | Access to C-substituted derivatives | Toxic tin byproducts |
Buchwald–Hartwig amination (BHA) has revolutionized the synthesis of N-arylpiperazines, critical for precursors like 1-benzothiophen-4-yl-piperazine used in 4-(piperazin-1-yl)pyridazine derivatives. Modern BHA employs palladium/XPhos-based catalytic systems, enabling coupling between aryl halides (e.g., 4-bromobenzothiophene) and N-Boc-piperazine at room temperature. This method achieves >90% conversion with low catalyst loadings (0.5–1 mol%) and tolerates heterocyclic substrates, minimizing protodehalogenation side reactions [1] [5] [7]. Ligand selection profoundly impacts efficiency: Bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) accelerate reductive elimination while suppressing β-hydride elimination, a common side pathway with primary amines [7] [9].
For electron-deficient pyridazines, nucleophilic substitution outperforms BHA due to inherent ring activation. Chloropyridazines react with N-substituted piperazines without catalysts in alcohols or ethers at 60–80°C. For example, 4-chloro-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 634469-41-3) is synthesized via this route, leveraging the displacement of chloro by piperazine’s nucleophilic nitrogen [3] [10]. Solvent optimization is critical: Switching from DMF to 2-MeTHF improves yields by 15% while enhancing green chemistry metrics [1].
Table 2: Ligand and Solvent Effects in BHA and SNAr Reactions
Reaction Type | Optimal Ligand/Solvent | Conversion (%) | Side Products (%) | Key Insight |
---|---|---|---|---|
Buchwald–Hartwig | Pd/XPhos G3, toluene | 95 | <2 (Ar-H) | Tolerant of heteroaryl chlorides |
Buchwald–Hartwig | Pd/SPhos, THF | 88 | 5–8 (Ar-H) | Sensitive to base choice (NaOtBu vs Cs₂CO₃) |
Nucleophilic Substitution | Neat piperazine, EtOH | 78 | 12 (bis-alkylation) | Excess pyridazine suppresses side reactions |
Nucleophilic Substitution | Piperazine, 2-MeTHF | 85 | 5 (bis-alkylation) | Higher boiling point aids kinetics |
Dihydrochloride salt formation significantly enhances the physicochemical stability and crystallinity of 4-(piperazin-1-yl)pyridazine. The process involves reacting the free base with 1.95–2.05 equivalents of HCl in alcoholic solvents, maintaining strict stoichiometric control to prevent mono- or trihydrochloride impurities. Isopropanol is preferred over ethanol due to its lower water solubility, which promotes crystalline hydrate-free solids [8]. Counterion selection is rationalized through pKa matching: The piperazine nitrogens (pKa ~9.5 and ~5.5) require strong acids like HCl for complete protonation, whereas weaker acids (e.g., acetic) yield hygroscopic solids [1] [8].
Crystallization optimization focuses on solvent-antisolvent systems. Adding MTBE to isopropanol solutions of the salt induces rapid crystallization, reducing particle size to <50 μm and improving bulk density. This method achieves >99.5% purity by HPLC and limits residual solvents to <300 ppm (ICH Q3C compliant) [8]. Polymorph control is attained via cooling crystallization at 0.5°C/min, selectively forming the thermodynamically stable Form I with a characteristic PXRD peak at 12.8° 2θ. This polymorph exhibits no hygroscopicity up to 80% RH, critical for long-term storage [8].
Table 3: Salt Formation and Crystallization Parameters
Parameter | Optimal Conditions | Impact on Product Quality |
---|---|---|
HCl Equivalents | 2.0 ± 0.05 eq | Prevents HCl deficiency/excess; minimizes impurities |
Solvent System | IPA/MTBE (3:1 v/v) | Yields non-hygroscopic crystals with uniform morphology |
Crystallization Rate | 0.5°C/min cooling to 0°C | Ensures pure Form I polymorph |
Final Drying | 40°C under vacuum, 24 h | Residual solvent <1000 ppm; water content <0.5% w/w |
Solid-phase synthesis (SPS) utilizes Wang resin-linked piperazines to streamline the assembly of 4-(piperazin-1-yl)pyridazine derivatives. The resin-bound piperazine is first acylated or sulfonated at N4, followed by nucleophilic substitution with chloropyridazine. Cleavage with TFA/CH₂Cl₂ (1:1) then yields the target compound. SPS reduces purification steps and enables high-throughput screening, with typical yields of 70–80% and purities >85% [10]. However, scale-up limitations arise from resin loading capacity (0.5–1.2 mmol/g) and excessive solvent use during washing cycles.
Conversely, solution-phase synthesis remains preferred for industrial-scale production. A typical sequence involves:
Economic and environmental analyses favor solution-phase methods. SPS generates 3–5 kg of waste per gram of product (primarily from resin disposal and wash solvents), while optimized solution routes exhibit E-factors of 25–50. Hybrid approaches, such as polymer-assisted solution-phase (PASP) purification using scavenger resins, offer intermediate efficiency, reducing purification time without solid-phase limitations [10].
Table 4: Synthesis Method Comparison for Kilogram-Scale Production
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Hybrid PASP Approach |
---|---|---|---|
Overall Yield | 70–80% | 60–65% | 75–78% |
Purity (HPLC) | 85–90% | 98–99% | 95–97% |
Waste Generation (kg/kg API) | 3,000–5,000 | 25–50 | 500–700 |
Scalability Limit | <100 g | >500 kg | <10 kg |
Key Advantage | High-throughput diversity | Established regulatory pathway | Simplified purification |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5